Octadecane-2,5,14,17-tetrone
Description
Octadecane-2,5,14,17-tetrone (CAS: Not explicitly provided in evidence) is an 18-membered cyclic compound featuring four ketone (tetrone) groups at positions 2, 5, 14, and 15. Key characteristics include:
- Molecular framework: A cyclic alkane backbone with ketone functionalities.
- Synthetic relevance: Cyclic ketones are often synthesized via cyclization reactions or oxidation of polyols, as seen in related macrocycles (e.g., cyclotetracosane-tetrone derivatives) .
- Applications: Similar compounds are used in adhesives, phase-change materials (PCMs), and supramolecular chemistry due to their thermal stability and hydrogen-bonding capabilities .
Properties
CAS No. |
62619-82-3 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
octadecane-2,5,14,17-tetrone |
InChI |
InChI=1S/C18H30O4/c1-15(19)11-13-17(21)9-7-5-3-4-6-8-10-18(22)14-12-16(2)20/h3-14H2,1-2H3 |
InChI Key |
LNQYCEUFKXYCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCCCCCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane-2,5,14,17-tetrone typically involves the oxidation of octadecane derivatives. One common method is the controlled oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the desired positions on the octadecane chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where octadecane is passed through a bed of solid oxidizing agents. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Octadecane-2,5,14,17-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under inert atmosphere.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Octadecane-2,5,14,17-tetrone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octadecane-2,5,14,17-tetrone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Tetrones and Macrocyclic Analogues
1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone
- Structure : A 24-membered macrocycle with four ketones and four ether oxygen atoms.
- Synthesis : Derived from compostable adhesives or polyurethane laminates .
- Key differences: Larger ring size (24 vs. 18 members) enhances conformational flexibility. Ether oxygen atoms increase polarity and solubility compared to pure hydrocarbon frameworks.
1,3,5,7,9,11,13,15-Octaazapentacyclo[...]octadecane-4,8,12,16-tetrone monohydrate
Linear and Branched Alkanes with Functional Groups
n-Octadecane
- Structure : A straight-chain C18 alkane without ketone groups.
- Thermal properties :
- Biodegradation: Enhanced by Pseudomonas rhamnolipid biosurfactants, which increase aqueous dispersion and cell hydrophobicity .
Branched Derivatives (e.g., Octadecane, 3-ethyl-5-(2-ethylbutyl))
Data Tables
Table 1: Structural Comparison of Cyclic Tetrones
Table 2: Thermal and Biodegradation Properties
Research Findings and Critical Analysis
- Synthetic Challenges : Macrocyclic tetrones require precise control over cyclization and oxidation steps, as demonstrated in the synthesis of nitrogen-rich analogues .
- Environmental Impact : Unlike n-Octadecane, tetrone derivatives may exhibit lower biodegradability due to reduced microbial accessibility to ketone groups .
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